strontium tetracyanoplatinate
Description
Strontium tetracyanoplatinate (chemical formula: Sr[Pt(CN)₄], CAS 15705-70-1) is a coordination compound comprising strontium cations (Sr²⁺) and tetracyanoplatinate(II) anions ([Pt(CN)₄]²⁻). This compound belongs to the broader family of tetracyanoplatinates, which are characterized by square-planar [Pt(CN)₄]²⁻ units. The polar surface area (PSA) of this compound is calculated as 95.16 Ų, indicative of its polarizable cyanide ligands . These typically exhibit one-dimensional Pt–Pt chains or staggered stacking of [Pt(CN)₄]²⁻ units, depending on cation size and intermolecular interactions .
Properties
CAS No. |
15705-70-1 |
|---|---|
Molecular Formula |
C4N4PtSr |
Molecular Weight |
386.77 g/mol |
IUPAC Name |
strontium;platinum(2+);tetracyanide |
InChI |
InChI=1S/4CN.Pt.Sr/c4*1-2;;/q4*-1;2*+2 |
InChI Key |
NQZUEXGPOQOCMA-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Sr+2].[Pt+2] |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Sr+2].[Pt+2] |
Synonyms |
strontium tetracyanoplatinate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Strontium tetracyanoplatinate can be synthesized through the reaction of strontium salts with potassium tetracyanoplatinate in an aqueous solution. The reaction typically involves mixing an aqueous solution of strontium chloride with potassium tetracyanoplatinate under controlled conditions to precipitate the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale reactions similar to the laboratory synthesis. The process would likely involve the use of high-purity reagents and controlled reaction conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Strontium tetracyanoplatinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its electronic structure.
Reduction: Reduction reactions can alter the oxidation state of the platinum center.
Substitution: Ligand substitution reactions can occur, where the cyanide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as ammonia or phosphines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while reduction could yield lower oxidation state species.
Scientific Research Applications
Material Science Applications
Strontium tetracyanoplatinate is recognized for its unique luminescence properties, which are attributed to its electronic structure. These properties make it suitable for applications in:
- Optical Devices : The compound exhibits luminescent characteristics that can be harnessed in optical devices, including lasers and phosphors. Its ability to absorb and emit light efficiently is crucial for enhancing device performance .
- Catalysts : Due to its chemical stability and reactivity, this compound can serve as a catalyst in various chemical reactions. It facilitates processes that require specific electronic environments, making it valuable in organic synthesis .
- Batteries : The compound's ionic conductivity and electrochemical properties enable its use in battery technology, particularly in the development of solid-state batteries where efficiency and safety are paramount .
Nuclear Physics Applications
This compound has significant implications in nuclear physics, particularly concerning radiation detection:
- Scintillation Detectors : Research indicates that this compound can be used in scintillation detectors designed for tritium detection. Tritium, a radioactive isotope of hydrogen, poses challenges due to its low energy emissions. The compound's scintillation properties allow for enhanced sensitivity and efficiency in detecting such low-energy beta emissions .
- Radiation Shielding : The material's density and structural properties can be advantageous for developing radiation shielding materials. Its effectiveness in attenuating gamma radiation makes it a candidate for protective applications in nuclear facilities .
Case Study 1: Luminescent Materials Development
A study focused on the synthesis of this compound revealed its potential as a luminescent material. The research demonstrated how varying synthesis conditions could affect the luminescence intensity and wavelength emission, paving the way for tailored optical materials suitable for specific applications in lighting and displays.
Case Study 2: Tritium Detection Innovations
In another significant study, researchers explored the use of this compound-based scintillators for tritium detection. The findings highlighted improvements in detection limits compared to traditional scintillators, showcasing the compound's potential to enhance safety measures in environments where tritium is present.
Comparative Data Table
The following table summarizes key properties of this compound compared to other luminescent materials:
| Property | This compound | Other Luminescent Materials |
|---|---|---|
| Luminescence Efficiency | High | Variable |
| Ionic Conductivity | Moderate | High (e.g., perovskites) |
| Stability under Radiation | High | Moderate |
| Synthesis Complexity | Moderate | High (e.g., complex oxides) |
Mechanism of Action
The mechanism by which strontium tetracyanoplatinate exerts its effects involves its ability to coordinate with various ligands and undergo redox reactions. The platinum center can interact with different molecular targets, leading to changes in electronic structure and reactivity. The pathways involved in these interactions are complex and depend on the specific conditions and ligands present.
Comparison with Similar Compounds
Table 1: Structural Parameters of Selected Tetracyanoplatinates
Key Observations :
- Cation Size Influence: Smaller cations (e.g., K⁺) promote shorter Pt–Pt distances and columnar stacking, while larger cations (e.g., Cs⁺, crown ether-complexed K⁺) disrupt Pt–Pt interactions .
- Hydrogen Peroxide Adducts: Alkali metal tetracyanoplatinates with H₂O₂ (e.g., K₂[Pt(CN)₄]·H₂O₂) show reduced Pt–Pt distances (~3.2 Å) compared to monohydrates, attributed to H-bonding between H₂O₂ and cyanide ligands .
Thermal and Stability Properties
Table 2: Thermal Decomposition and Stability
Key Observations :
Table 3: Functional Properties of Selected Tetracyanoplatinates
Key Observations :
- Luminescence: Lanthanide-containing tetracyanoplatinates (e.g., Eu³⁺, Tb³⁺) exhibit energy transfer from [Pt(CN)₄]²⁻ to Ln³⁺, enabling sharp f-f emission . Strontium’s lack of f-orbitals precludes such behavior, limiting its utility in optics.
- Conductivity: Alkali metal derivatives (e.g., Krogmann’s salt) are renowned for quasi-1D metallic conductivity, a property less likely in Sr[Pt(CN)₄] due to weaker Pt–Pt interactions .
Biological Activity
Strontium tetracyanoplatinate (Sr[Pt(CN)₄]) is a compound that has garnered interest due to its potential biological activity, particularly in the fields of bone health and tissue engineering. This article synthesizes current research findings on its biological effects, mechanisms of action, and applications, supported by data tables and case studies.
Overview of this compound
Strontium (Sr) is an alkaline earth metal known for its similarities to calcium (Ca), making it a significant element in bone biology. Its compounds, including strontium ranelate, have been used clinically to treat osteoporosis by promoting bone formation and reducing resorption. This compound combines strontium's beneficial properties with the unique characteristics of platinum cyanide complexes, potentially enhancing its biological efficacy.
- Calcium Mimicry : Strontium ions can substitute for calcium in hydroxyapatite, the mineral component of bone, influencing bone remodeling processes.
- Osteogenic Effects : Strontium promotes osteoblast differentiation and function through various signaling pathways, including the calcium-sensing receptor (CaSR) and mitogen-activated protein kinase (MAPK) pathways .
- Antibacterial Properties : Recent studies indicate that strontium doped materials exhibit antibacterial activity, which is crucial for preventing infections in bone implants .
Table 1: Summary of Biological Activities of this compound
Case Studies
- Strontium-Doped Bioactive Glasses : A study evaluated strontium-doped bioactive glasses (BGs) for their ability to enhance bone regeneration and exhibit antibacterial properties. The results showed that Sr-doped BGs significantly improved osteogenesis and inhibited bacterial growth compared to non-doped counterparts .
- Clinical Application in Osteoporosis : Strontium ranelate has been extensively studied for its dual action in promoting bone formation while reducing resorption. Clinical trials have demonstrated its effectiveness in reducing fracture rates among postmenopausal women with osteoporosis .
Research Findings
- Osteoblast Functionality : Research indicates that strontium enhances the proliferation and differentiation of osteoblasts by activating key genes involved in bone formation, such as alkaline phosphatase (ALP) and osteocalcin (OCN) .
- Macrophage Polarization : Strontium influences macrophage behavior, promoting an M2 phenotype associated with tissue repair and regeneration, which is vital for effective healing post-implantation .
Q & A
Q. What are the standard synthesis methods for strontium tetracyanoplatinate, and how can purity be validated?
this compound is typically synthesized via metathesis reactions. For example, anhydrous forms can be prepared by reacting barium tetracyanoplatinate hydrates (e.g., Ba[Pt(CN)₄]·4H₂O) with Sr²⁺ salts (e.g., SrSO₄) in aqueous solutions . Purity validation involves X-ray powder diffraction (XRPD) to confirm crystallinity, infrared (IR) spectroscopy to identify Pt–CN stretching modes (~2150–2201 cm⁻¹ for terminal and bridging cyanides), and energy-dispersive X-ray spectroscopy (EDS) to verify stoichiometry .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing tetracyanoplatinate complexes?
Key techniques include:
- IR spectroscopy : Detects Pt–CN bonding modes (e.g., terminal vs. bridging cyanide vibrations) .
- X-ray diffraction (XRD) : Resolves crystal structures, Pt–Pt distances (e.g., 3.719 Å in Rb₂[Pt(CN)₄]), and stacking conformations (e.g., eclipsed vs. staggered) .
- X-ray photoelectron spectroscopy (XPS) : Confirms oxidation states (e.g., Pt²⁺ binding energy at ~73.5–73.9 eV) .
Q. How do solvent and counterion choices influence the structural properties of tetracyanoplatinate complexes?
Solvent polarity affects ligand coordination, while counterions (e.g., K⁺ vs. Rb⁺) modulate interchain interactions. For instance, anhydrous Rb₂[Pt(CN)₄] adopts a linear chain structure with shorter Pt–Pt distances compared to hydrated K analogs, due to reduced steric and electrostatic repulsions .
Advanced Research Questions
Q. How can relativistic effects in platinum complexes be computationally modeled to predict structural dynamics?
Density functional theory (DFT) with relativistic corrections (e.g., ZORA Hamiltonian or pseudopotentials) is critical for modeling Pt–C bond contractions and Pt–Pt interactions. Benchmarking against experimental data (e.g., Pt–Pt distances in K₁.₇₅[Pt(CN)₄]·1.5H₂O at ~2.96–3.72 Å) ensures accuracy .
Q. What methodologies resolve contradictions in reported Pt–Pt distances across partially oxidized tetracyanoplatinate complexes?
Discrepancies arise from oxidation states (e.g., Pt²⁺ vs. Pt².²⁺) and asymmetric crystal fields. Single-crystal neutron/X-ray diffraction can distinguish between intrinsic bond shortening (e.g., due to oxidation) and lattice distortions caused by counterion coordination (e.g., K⁺ or H₂O) . Thermogravimetric analysis (TGA) further clarifies hydration effects .
Q. How can energy transfer between tetracyanoplatinate stacks and rare-earth ions be experimentally quantified?
Use luminescence spectroscopy to measure donor-acceptor overlap integrals (e.g., Forster-Dexter theory). For example, in Eu₂[Pt(CN)₄]₃·18H₂O, the Pt(CN)₄²⁻ stack transfers energy to Eu³⁺ via nonradiative pathways, with transfer rates >10⁸ s⁻¹ determined via lifetime decay analysis .
Q. What strategies optimize the design of tetracyanoplatinate-based coordination polymers for emission enhancement?
Dual-donor sensitization (e.g., combining terpyridine ligands and Pt(CN)₄²⁻ bridges) improves Eu³⁺ emission efficiency by enabling intramolecular energy transfer (IET). Structural tuning via counteranions (e.g., NO₃⁻ vs. acetate) modifies coordination geometry and donor-acceptor distances .
Methodological Considerations
Q. How should computational models for tetracyanoplatinate chain conformations be validated experimentally?
Compare calculated band structures (via extended Hückel methods) with experimental conductivity data and Pt–Pt distance trends. For example, predicted Pt–Pt contractions under oxidation align with XRPD results in K₁.₇₅[Pt(CN)₄]·1.5H₂O .
Q. What experimental controls are critical when analyzing photochemical reductive eliminations in Pt(IV) tetracyanoplatinate complexes?
Monitor solvent radical byproducts (e.g., HN₃ in ethanol) via IR or ESR spectroscopy. Use inert atmospheres to prevent oxidation of Pt(II) intermediates and validate products with XPS (e.g., Pt²⁺ BE at ~73.5 eV) .
Q. How can temperature-dependent structural changes in tetracyanoplatinate chains be systematically studied?
Variable-temperature XRD and emission spectroscopy reveal thermal contraction (e.g., Pt–Pt distance reduction from 3.449 Å at 294 K to 3.370 Å at 20 K in Pt(bpy)Cl₂). Correlate spectral shifts (e.g., emission red-shifting) with lattice dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
